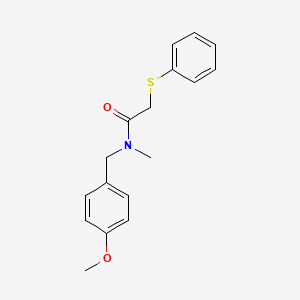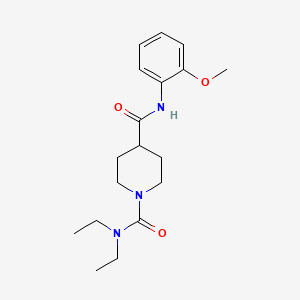
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PD 98059, is a highly specific inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been used extensively in scientific research to investigate the role of MAPK in various biological processes.
Mecanismo De Acción
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 specifically inhibits the MAPK pathway by preventing the activation of MAPK kinase (MEK), which is the upstream kinase responsible for activating MAPK. This inhibition prevents downstream signaling events that are critical for cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to promote neuronal survival and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its specificity for the MAPK pathway, which allows for the investigation of specific signaling events that are critical for various biological processes. However, one limitation of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059. One area of interest is the investigation of the role of MAPK in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic potential in a variety of disease states.
Métodos De Síntesis
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 can be synthesized using a multistep process that involves the condensation of 3-chloroaniline with ethyl acrylate to form 3-chloro-N-ethylcinnamamide. This intermediate is then treated with sodium borohydride to form the corresponding amine, which is subsequently reacted with 2,3-dihydroxybenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been used extensively in scientific research to investigate the role of MAPK in various biological processes. This compound has been shown to inhibit the activation of MAPK by upstream kinases, thereby preventing downstream signaling events that are critical for cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNTZICCWADOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324427 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
362473-70-9 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![ethyl 4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5311779.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)

![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)

![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311875.png)
![1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5311878.png)